N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxybenzyl group and a methoxyindole moiety, connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and 7-methoxyindole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-methoxybenzylamine and a suitable acylating agent, such as acryloyl chloride, under controlled conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the indole ring.
Final Coupling: The final step involves the coupling of the indole intermediate with 3-bromopropanamide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The process may also include purification steps, such as recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl and methoxyindole moieties, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors, such as G-protein coupled receptors or enzyme receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.
Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide can be compared with other similar compounds, such as:
N-(4-methoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide: Similar structure but with an acetamide linkage instead of a propanamide linkage.
N-(4-methoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide: Similar structure but with a methoxy group at a different position on the indole ring.
N-(4-methoxybenzyl)-3-(7-hydroxy-1H-indol-1-yl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group on the indole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxybenzyl and methoxyindole moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(7-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-8-6-15(7-9-17)14-21-19(23)11-13-22-12-10-16-4-3-5-18(25-2)20(16)22/h3-10,12H,11,13-14H2,1-2H3,(H,21,23) |
InChI Key |
KGAXKUACQANSLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C=CC3=C2C(=CC=C3)OC |
Origin of Product |
United States |
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